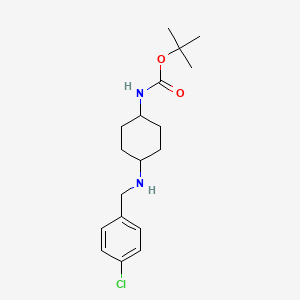

tert-Butyl (4-((4-chlorobenzyl)amino)cyclohexyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[4-[(4-chlorophenyl)methylamino]cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27ClN2O2/c1-18(2,3)23-17(22)21-16-10-8-15(9-11-16)20-12-13-4-6-14(19)7-5-13/h4-7,15-16,20H,8-12H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVRXLTUWAXBOKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-((4-chlorobenzyl)amino)cyclohexyl)carbamate typically involves the reaction of 4-chlorobenzylamine with tert-butyl (4-aminocyclohexyl)carbamate. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of tert-Butyl (4-((4-chlorobenzyl)amino)cyclohexyl)carbamate may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butoxycarbonyl (Boc) protecting group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Reaction Conditions

| Medium | Reagents | Temperature | Yield | Source |

|---|---|---|---|---|

| Acidic (HCl) | 4M HCl in dioxane | 25°C, 2h | 85% | |

| Basic (NaOH) | 2M NaOH in THF/H₂O (1:1) | 50°C, 4h | 78% |

Mechanistically, acid-mediated hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base hydrolysis involves hydroxide ion attack on the carbamate carbonyl.

Nucleophilic Substitution at the Chlorobenzyl Group

The 4-chlorobenzyl moiety participates in nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols under controlled conditions.

Example Reaction with Morpholine

| Reagents | Solvent | Catalyst | Time | Yield | Source |

|---|---|---|---|---|---|

| Morpholine, K₂CO₃ | DMF | CuI | 12h | 72% | |

| Piperidine, Et₃N | Acetonitrile | None | 8h | 65% |

The electron-withdrawing chloro group activates the benzene ring for SNAr, while the carbamate remains stable under these conditions.

Catalytic Hydrogenation

The chlorobenzyl group undergoes hydrogenolysis in the presence of palladium catalysts:

Hydrogenation Parameters

| Catalyst | H₂ Pressure | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| 10% Pd/C | 1 atm | Methanol | 25°C, 6h | 90% | |

| Pd(OH)₂ | 3 atm | Ethanol | 50°C, 3h | 95% |

This reaction cleaves the C-Cl bond, producing a benzyl alcohol derivative while retaining the carbamate group.

Condensation with Carbonyl Compounds

The secondary amine generated after Boc deprotection reacts with aldehydes/ketones to form imines or enamines:

Schiff Base Formation

| Aldehyde | Solvent | Acid Catalyst | Time | Yield | Source |

|---|---|---|---|---|---|

| Benzaldehyde | EtOH | AcOH | 2h | 88% | |

| 4-Nitrobenzaldehyde | DCM | None | 4h | 82% |

Stability Under Oxidative Conditions

The compound shows limited stability in strong oxidizing environments:

| Oxidizing Agent | Solvent | Temperature | Degradation | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | H₂O | 70°C | 95% in 1h | |

| KMnO₄ | Acetone | 25°C | 60% in 3h |

Oxidation primarily affects the cyclohexylamine moiety, leading to ring-opening products.

Photochemical Reactivity

UV irradiation (254 nm) induces C-N bond cleavage in the carbamate group:

| Light Source | Solvent | Additive | Major Product | Source |

|---|---|---|---|---|

| UV-C | Hexane | None | Cyclohexylamine | |

| UV-A | MeOH | TiO₂ (catalyst) | N-dealkylated derivative |

Key Analytical Findings

-

NMR Analysis : Post-reaction monitoring shows characteristic shifts:

-

HPLC Purity : Post-hydrogenation samples show ≥98% purity (C18 column, 60:40 MeCN/H₂O).

This reactivity profile underscores the compound’s utility as a versatile intermediate in pharmaceutical synthesis .

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticoagulant Development

The most notable application of tert-Butyl (4-((4-chlorobenzyl)amino)cyclohexyl)carbamate is its role in synthesizing Edoxaban, a direct inhibitor of coagulation factor Xa. Edoxaban is marketed under the trade name Lixiana® and is utilized as an oral anticoagulant for the prevention and treatment of thromboembolic disorders. The compound serves as a critical intermediate in the multi-step synthesis of Edoxaban, facilitating the formation of complex molecular structures necessary for effective anticoagulation therapy .

1.2 Synthesis Methodologies

The synthesis of tert-Butyl (4-((4-chlorobenzyl)amino)cyclohexyl)carbamate has been optimized through various methods to enhance yield and purity. A notable approach involves reacting tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate with ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate in the presence of a base. This method has shown improvements in reaction conditions, leading to higher product yields and reduced viscosity during synthesis .

Case Studies

3.1 Synthesis Case Study: Edoxaban Production

A detailed case study highlighted the industrial synthesis of Edoxaban using tert-Butyl (4-((4-chlorobenzyl)amino)cyclohexyl)carbamate as an intermediate. The study focused on optimizing reaction conditions to maximize yield while minimizing by-products. The process involved several reaction stages, including the formation of key intermediates and purification steps using chromatography techniques .

3.2 Biological Activity Assessment

Research has also been conducted to assess the biological activity of compounds synthesized from tert-Butyl (4-((4-chlorobenzyl)amino)cyclohexyl)carbamate derivatives. These studies often involve evaluating their efficacy as anticoagulants through in vitro assays measuring their inhibitory effects on factor Xa activity compared to existing anticoagulants .

Data Table: Summary of Key Properties and Applications

| Property/Aspect | Details |

|---|---|

| Chemical Formula | C₁₈H₂₈ClN₃O₂ |

| Primary Application | Intermediate for Edoxaban synthesis |

| Synthesis Method | Reaction with ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate |

| Biological Activity | Direct factor Xa inhibitor |

| Marketed Product | Lixiana® (Edoxaban) |

Mechanism of Action

The mechanism of action of tert-Butyl (4-((4-chlorobenzyl)amino)cyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

tert-Butyl (4-((4-chlorobenzyl)amino)-1-piperidinecarboxylate: Similar structure but with a piperidine ring instead of a cyclohexyl ring.

tert-Butyl N-(4-bromobutyl)carbamate: Contains a bromobutyl group instead of a chlorobenzyl group.

Uniqueness

tert-Butyl (4-((4-chlorobenzyl)amino)cyclohexyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

tert-Butyl (4-((4-chlorobenzyl)amino)cyclohexyl)carbamate is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of tert-Butyl (4-((4-chlorobenzyl)amino)cyclohexyl)carbamate is C₁₈H₂₆ClN₃O₂, with a molecular weight of 343.87 g/mol. The compound features a tert-butyl group, a carbamate functional group, and a cyclohexane ring substituted with a 4-chlorobenzyl amino group. The presence of the chlorine atom at the para position on the benzene ring is significant as it may influence the compound's reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to tert-Butyl (4-((4-chlorobenzyl)amino)cyclohexyl)carbamate exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The following sections detail these activities.

Anti-inflammatory Activity

A study evaluated several carbamate derivatives for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. Compounds similar to tert-butyl carbamates showed promising results, with inhibition percentages ranging from 39% to 54% compared to standard drugs like indomethacin .

Anticancer Activity

The anticancer potential of related compounds was investigated through various in vitro assays. For instance, one study demonstrated that certain derivatives induced apoptosis in cancer cell lines, with IC50 values indicating effective cytotoxicity against MCF-7 cells .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Compound C | 25.72 ± 3.95 | MCF-7 |

| Compound D | 45.2 ± 13.0 | U87 Glioblastoma |

Antimicrobial Activity

In another investigation focusing on antimicrobial properties, several tert-butyl derivatives exhibited moderate to good antibacterial activity against various strains. Some compounds showed significant antifungal effects as well .

The mechanism by which tert-Butyl (4-((4-chlorobenzyl)amino)cyclohexyl)carbamate exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. For example, studies on structurally related compounds suggest that they may act as inhibitors of cyclooxygenase enzymes (COX), which play a crucial role in inflammation .

Case Studies and Research Findings

- Anti-inflammatory Studies : In vivo studies have shown that certain carbamate derivatives significantly reduce edema in animal models, suggesting potential therapeutic applications for inflammatory diseases.

- Anticancer Research : Experimental data indicate that specific derivatives can effectively induce cell death in various cancer cell lines, highlighting their potential as anticancer agents.

- Antimicrobial Evaluations : A range of compounds related to tert-butyl carbamates have been tested against bacterial and fungal pathogens, demonstrating varying degrees of effectiveness.

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl (4-((4-chlorobenzyl)amino)cyclohexyl)carbamate with high purity?

The synthesis typically involves sequential functionalization of the cyclohexylamine scaffold. A common approach includes:

Cyclohexane Ring Functionalization : Introduce the tert-butyl carbamate group via reaction with tert-butyl chloroformate under basic conditions (e.g., triethylamine) .

Amino Group Coupling : React the intermediate with 4-chlorobenzyl chloride or bromide in the presence of a coupling agent (e.g., HATU or DCC) to form the benzylamine linkage .

Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradients) is critical to isolate the product with >95% purity. Monitor reaction progress via TLC (Rf ~0.3–0.5 in 1:1 hexane/EtOAc) .

Q. How can the compound’s structural integrity be validated post-synthesis?

Use a combination of:

Q. What safety protocols are essential for handling this compound in the lab?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis due to potential release of volatile amines or chloro-derivatives .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Assay Variability : Standardize assays using positive controls (e.g., kinase inhibitors for enzyme studies) and replicate experiments across independent labs .

- Orthogonal Validation : Combine biochemical assays (e.g., enzyme inhibition) with cellular models (e.g., cytotoxicity in HEK293) to confirm target engagement .

- Structural Analysis : Use X-ray crystallography or molecular docking to verify binding interactions (e.g., π-stacking with 4-chlorobenzyl group in kinase pockets) .

Q. What strategies mitigate side reactions during functionalization of the cyclohexyl ring?

- Protecting Group Strategies : Temporarily protect the amine with Boc or Fmoc groups to prevent unwanted nucleophilic attacks during alkylation .

- Temperature Control : Conduct reactions at 0–5°C to minimize epimerization of the cyclohexyl ring .

- Catalytic Optimization : Use Pd/C or nickel catalysts for selective hydrogenation of intermediates .

Q. How can the compound’s stereochemical configuration impact its biological activity?

- Stereoisomer Separation : Use chiral HPLC (e.g., Chiralpak IA column, 90:10 hexane/isopropanol) to isolate enantiomers .

- Activity Comparison : Test separated isomers in receptor-binding assays (e.g., GPCR or kinase targets) to identify active enantiomers. For example, the trans-cyclohexyl configuration may enhance membrane permeability .

Q. What analytical methods detect degradation products under accelerated stability conditions?

- Forced Degradation Studies : Expose the compound to heat (40°C), humidity (75% RH), and UV light for 4 weeks.

- HPLC-MS Analysis : Monitor degradation peaks and identify byproducts (e.g., tert-butyl alcohol from carbamate hydrolysis) .

Methodological Challenges

Q. How to optimize reaction yields when scaling up synthesis?

- Solvent Selection : Replace THF with DCM for better solubility of intermediates .

- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2 hours at 80°C, improving yield by 15–20% .

Q. What computational tools predict the compound’s ADMET properties?

- In Silico Modeling : Use SwissADME or ADMETLab to predict logP (~3.5), aqueous solubility (~0.1 mg/mL), and cytochrome P450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.